molecular formula C12H12N2O4 B13034327 1-(4-Nitrobenzyl)piperidine-2,4-dione

1-(4-Nitrobenzyl)piperidine-2,4-dione

Cat. No.: B13034327
M. Wt: 248.23 g/mol
InChI Key: JTEASFKFEGLQDV-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by a piperidine ring substituted with a nitrobenzyl group at the 1-position and two keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine-2,4-dione with 4-nitrobenzyl bromide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Nitrobenzyl)piperidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)piperidine-2,4-dione and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidine-2,4-dione
  • 1-(4-Bromobenzyl)piperidine-2,4-dione
  • 1-(4-Chlorobenzyl)piperidine-2,4-dione

Uniqueness

1-(4-Nitrobenzyl)piperidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions, making it a versatile intermediate in organic synthesis and a potential pharmacophore in drug design .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c15-11-5-6-13(12(16)7-11)8-9-1-3-10(4-2-9)14(17)18/h1-4H,5-8H2

InChI Key

JTEASFKFEGLQDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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